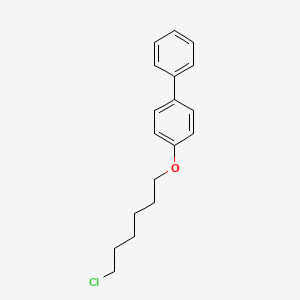

1-(4-Biphenyloxy)-6-chlorohexane

Description

1-(4-Biphenyloxy)-6-chlorohexane is a halogenated alkoxy compound featuring a 6-chlorohexane backbone substituted with a biphenyloxy group at the 1-position.

The biphenyloxy group confers rigidity and π-conjugation, which may enhance thermal stability and optical properties compared to simpler alkoxy derivatives. However, its bulkiness could reduce solubility in polar solvents, a trade-off common in aromatic-substituted alkanes.

Properties

Molecular Formula |

C18H21ClO |

|---|---|

Molecular Weight |

288.8 g/mol |

IUPAC Name |

1-(6-chlorohexoxy)-4-phenylbenzene |

InChI |

InChI=1S/C18H21ClO/c19-14-6-1-2-7-15-20-18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 |

InChI Key |

VWRLHKHVALHPNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(tert-Butyldimethylsiloxy)-6-chlorohexane

Structure: Features a tert-butyldimethylsilyl (TBS)-protected hydroxyl group instead of biphenyloxy. Synthesis: Produced via silylation of 6-chloro-1-hexanol using tert-butyldimethylchlorosilane (TBSCl) and imidazole in DMF under inert conditions. The TBS group acts as a protecting moiety for hydroxyl groups, enhancing stability during subsequent reactions . Applications: Used in block copolymer lithography (e.g., PS-(OH)₂-PMMA), where the chlorohexane segment facilitates crosslinking or phase separation in thin films . Key Differences:

- The TBS group improves hydrolytic stability compared to unprotected hydroxyl analogs.

- Less aromatic character than 1-(4-Biphenyloxy)-6-chlorohexane, reducing π-π interactions but increasing compatibility with nonpolar matrices.

1-(Buta-1,3-dien-2-yloxy)-6-chlorohexane

Structure: Substituted with a butadienyloxy group, introducing unsaturation. Synthesis: Synthesized via esterification of 6-chloro-1-hexanol with acryloyl chloride under basic conditions (triethylamine/THF), yielding an 87% isolated product . Applications: Potential monomer for polymerization (e.g., via radical or anionic pathways) due to the reactive diene group. Key Differences:

1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-6-chlorohexane (HLT-pcDTz Precursor)

Structure : Contains a triethylene glycol azide (TEG-azide) chain.

Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 32% yield. The azide group enables "click chemistry" for bioconjugation .

Applications : Used in cell-surface tagging (e.g., HLT-pcDTz) for optical and chemical labeling, leveraging azide reactivity with tetrazine derivatives .

Key Differences :

- The hydrophilic TEG-azide chain enhances water solubility, contrasting with the hydrophobic biphenyloxy group.

- Lower yield (32%) compared to other analogs highlights challenges in multi-step functionalization .

Critical Analysis of Structural and Functional Divergence

- Reactivity : Azide- and dienyl-substituted derivatives exhibit higher chemical versatility (e.g., click chemistry, polymerization) compared to biphenyloxy analogs, which prioritize structural rigidity.

- Yield : Butadienyloxy substitution achieves superior yields (87%), likely due to straightforward esterification, whereas azide-functionalized compounds suffer from multi-step inefficiencies .

- Applications: Biphenyloxy derivatives are theorized for materials science, while TEG-azide and TBS-protected analogs are empirically validated in biotechnology and lithography, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.